molecular formula C27H28F3N3O8S B608583 Linzagolix choline CAS No. 1321816-57-2

Linzagolix choline

Cat. No. B608583
CAS RN: 1321816-57-2
M. Wt: 611.58
InChI Key: IAIVRTFCYOGNBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linzagolix choline is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist (GnRH antagonist).

Scientific Research Applications

Pharmacokinetic Interactions with Metal Ions

One significant study highlights the lack of interaction between Linzagolix and iron/calcium ions, indicating that Linzagolix is unlikely to cause clinically relevant drug-drug interactions by chelating metal ions. This was concluded based on in vitro and in vivo studies that showed no potential for insoluble precipitate formation under fasted/fed conditions and no chelate complex formation in the presence of metal ions. The plasma concentration-time profiles of Linzagolix and iron ion were similar, suggesting that Linzagolix and iron ion had no effect on each other’s absorption in vivo (Kobayashi et al., 2022).

Treatment of Endometriosis-Associated Pain

Linzagolix has been evaluated for its efficacy in reducing endometriosis-associated pain (EAP). A randomized clinical trial demonstrated that Linzagolix significantly reduced EAP and improved quality of life at doses of 75-200 mg, indicating its potential as an effective treatment option for women suffering from endometriosis (Donnez et al., 2020).

Treatment of Uterine Adenomyosis

Linzagolix also shows promise in the treatment of uterine adenomyosis. In a case report, Linzagolix significantly reduced lesion size and improved the quality of life in a patient with severe adenomyosis, who was previously nonresponsive to treatment with a selective progesterone receptor modulator, ulipristal acetate (Donnez & Donnez, 2020).

Bone Mineral Density Safety

The safety of Linzagolix on bone mineral density (BMD) was evaluated in a dose-ranging trial, which is crucial for long-term treatment considerations. The study indicated that Linzagolix is associated with a dose-dependent decrease in BMD, a vital consideration in the treatment of sex-hormone-dependent diseases (Bestel et al., 2019).

Pharmacological Characterization

Further research has been conducted on the pharmacological characterization of Linzagolix, demonstrating its potent, orally available, and selective antagonistic properties towards GnRH receptors. These studies underscore Linzagolix's potential as a novel agent for reproductive-age women suffering from sex hormone-dependent diseases (Tezuka et al., 2022).

properties

CAS RN

1321816-57-2

Product Name

Linzagolix choline

Molecular Formula

C27H28F3N3O8S

Molecular Weight

611.58

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1

InChI Key

IAIVRTFCYOGNBW-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Linzagolix choline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linzagolix choline
Reactant of Route 2
Linzagolix choline
Reactant of Route 3
Linzagolix choline
Reactant of Route 4
Linzagolix choline
Reactant of Route 5
Linzagolix choline
Reactant of Route 6
Linzagolix choline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.